![molecular formula C6H7NO5S B12911810 Furan, 2-[(methylsulfonyl)methyl]-5-nitro- CAS No. 39272-73-6](/img/structure/B12911810.png)
Furan, 2-[(methylsulfonyl)methyl]-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Methylsulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a methylsulfonylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)methyl)-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of the methylsulfonylmethyl group. One common method involves the nitration of 2-methylfuran to yield 2-methyl-5-nitrofuran. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine to produce the desired compound.
Industrial Production Methods
Industrial production of 2-((Methylsulfonyl)methyl)-5-nitrofuran would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-((Methylsulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product would be the corresponding nitro or amino derivative.
Reduction: The major product would be 2-((Methylsulfonyl)methyl)-5-aminofuran.
Substitution: The major products would be halogenated derivatives of the furan ring.
科学的研究の応用
2-((Methylsulfonyl)methyl)-5-nitrofuran has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as antimicrobial or anticancer agents.
Medicine: It could be explored for its pharmacological properties, particularly in drug development.
Industry: It may be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-((Methylsulfonyl)methyl)-5-nitrofuran would depend on its specific application. In a biological context, it could interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2-Methyl-5-nitrofuran: Lacks the methylsulfonylmethyl group, making it less versatile in terms of chemical reactivity.
5-Nitrofurfural: Contains an aldehyde group instead of the methylsulfonylmethyl group, leading to different reactivity and applications.
2-((Methylsulfonyl)methyl)-furan: Lacks the nitro group, which significantly alters its chemical and biological properties.
Uniqueness
2-((Methylsulfonyl)methyl)-5-nitrofuran is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
39272-73-6 |
|---|---|
分子式 |
C6H7NO5S |
分子量 |
205.19 g/mol |
IUPAC名 |
2-(methylsulfonylmethyl)-5-nitrofuran |
InChI |
InChI=1S/C6H7NO5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3 |
InChIキー |
ONXLQCUJQCOECR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=CC=C(O1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

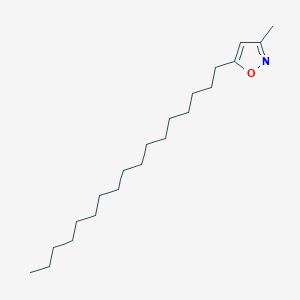
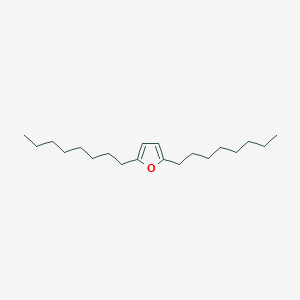

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)

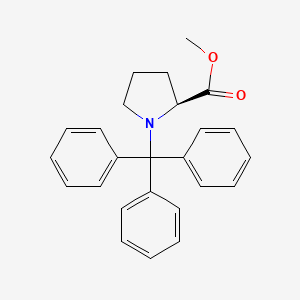
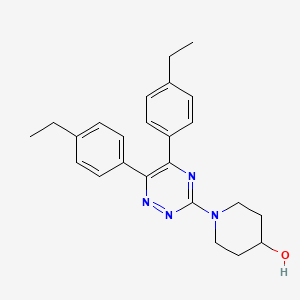
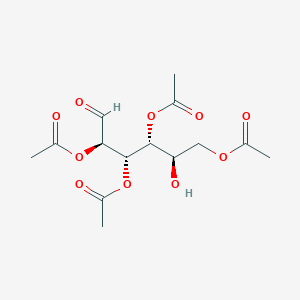

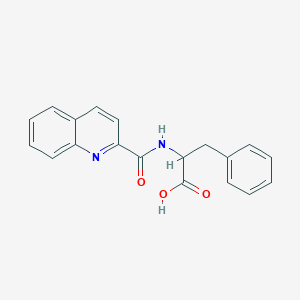
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)
